molecular formula C9H15NO B13192125 3-Butyl-3-ethyloxirane-2-carbonitrile

3-Butyl-3-ethyloxirane-2-carbonitrile

Cat. No.: B13192125
M. Wt: 153.22 g/mol
InChI Key: JGWGDVURDZHNID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of appropriate alkyl halides with cyanide ions, followed by the formation of the oxirane ring. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-ethyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-3-ethyloxirane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-3-methyloxirane-2-carbonitrile
  • 3-Butyl-3-propyloxirane-2-carbonitrile
  • 3-Butyl-3-isopropyloxirane-2-carbonitrile

Uniqueness

3-Butyl-3-ethyloxirane-2-carbonitrile is unique due to its specific alkyl substituents, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-butyl-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C9H15NO/c1-3-5-6-9(4-2)8(7-10)11-9/h8H,3-6H2,1-2H3

InChI Key

JGWGDVURDZHNID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(O1)C#N)CC

Origin of Product

United States

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